![molecular formula C18H17FN4O2 B2638032 2-(2-fluorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide CAS No. 2034437-91-5](/img/structure/B2638032.png)
2-(2-fluorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
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Description
2-(2-fluorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide, also known as FPhTEA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using a simple and cost-effective method and has shown promising results in scientific research applications.
Scientific Research Applications
Synthesis and Structural Characterization
2-(2-Fluorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide and its derivatives have been synthesized and characterized in various studies, focusing on their potential for diverse applications. For instance, the synthesis of analogous compounds involving fluorophenoxy and triazole units has been reported, emphasizing the importance of these moieties in medicinal chemistry and materials science. These compounds are often characterized using advanced spectroscopic methods, which provide insight into their molecular structure and potential interactions with biological targets or materials (Xu Liang, 2009; Yang Man-li, 2008).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal activities of compounds containing the triazole moiety, similar to 2-(2-Fluorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide, has shown promising results. Such studies explore the potential of these compounds as novel treatments for infections, with various synthesized derivatives demonstrating significant efficacy against a range of microbial and fungal pathogens (G. Kumar et al., 2019; N. Fuloria et al., 2009).
Anticancer Activities
The exploration of anticancer activities of triazole derivatives highlights the potential therapeutic applications of compounds like 2-(2-Fluorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide. Studies have focused on synthesizing and evaluating the efficacy of these compounds against various cancer cell lines, with some showing promising results in inhibiting tumor growth and proliferation. This area of research underscores the importance of structural modifications in enhancing the anticancer properties of triazole-based compounds (Xiao-meng Wang et al., 2015; P. Rani et al., 2014).
Herbicidal Activity
The utility of triazole derivatives extends to agricultural applications, where their herbicidal activity is of significant interest. Synthesis and evaluation of such compounds reveal their potential in controlling weed growth, offering an avenue for the development of new herbicides. This research contributes to the understanding of how structural variations in triazole compounds can affect their herbicidal efficacy, providing insights for the design of more effective and selective agrochemicals (Daoxin Wu et al., 2011).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-8-4-5-9-17(15)25-13-18(24)22-16(12-23-20-10-11-21-23)14-6-2-1-3-7-14/h1-11,16H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKXQCMWYKLCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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